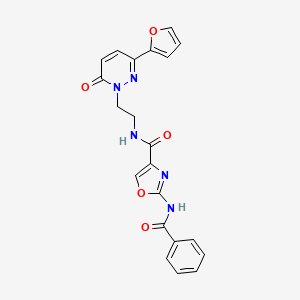![molecular formula C22H25BrN2O3 B2545981 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921582-36-7](/img/structure/B2545981.png)
3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide" is a structurally complex molecule that appears to be related to a family of compounds with benzamide and oxazepine components. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that can provide insight into the chemical behavior and properties that might be expected for the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen or bromine to yield various hexahydrocarbazole and dibenzoxazepine derivatives . These reactions suggest that the synthesis of the compound may also involve similar starting materials and reagents, potentially with the addition of isobutyl and dimethyl groups to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of related benzamide derivatives has been characterized by X-ray crystallography, revealing that these molecules can exhibit conformational disorder in the fused six-membered ring . This suggests that the compound "this compound" may also display similar structural features, with potential disorder in its own six-membered ring system.
Chemical Reactions Analysis
The related compounds synthesized in the papers undergo various chemical reactions, including isomerization and interactions with molecular bromine . These reactions indicate that the compound of interest may also be reactive towards halogenation and could participate in further chemical transformations, possibly affecting the oxazepine ring or the benzamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include the formation of hydrogen bonds in both solution and the crystalline state, as determined by IR spectroscopy and X-ray crystallography . These findings imply that "this compound" may also form hydrogen bonds, influencing its solubility, melting point, and other physical properties.
Scientific Research Applications
1. Interactions in Antipyrine-like Derivatives
Research conducted by Saeed et al. (2020) focused on the synthesis and X-ray structure characterization of antipyrine derivatives, including insights from Hirshfeld surface analysis and DFT calculations. This study provides a foundational understanding of the molecular interactions and structural characteristics of compounds like 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide (Saeed et al., 2020).
2. Synthesis and Properties of Fused Oxazapolycyclic Skeleton
Petrovskii et al. (2017) explored the synthesis and photophysical properties of compounds with structures related to this compound. Their work revealed the formation of novel oxazapolyheterocycles, offering valuable insights into the potential applications of such compounds in various scientific fields (Petrovskii et al., 2017).
3. Novel Class of Antibacterial Agents
Palkar et al. (2017) synthesized and evaluated novel analogs of pyrazole derivatives with structures similar to this compound. They found that certain compounds displayed promising antibacterial activity, highlighting the potential of these derivatives in the development of new antibacterial agents (Palkar et al., 2017).
properties
IUPAC Name |
3-bromo-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O3/c1-14(2)12-25-18-9-8-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-6-5-7-16(23)10-15/h5-11,14H,12-13H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLZKPHMJIXEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)
![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)


![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)


![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2545920.png)
